molecular formula C8H9NO2S B12437245 Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate

Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate

Cat. No.: B12437245
M. Wt: 183.23 g/mol
InChI Key: IKQZBGNZLXTBGQ-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with thioamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating to reflux .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with essential metabolic pathways. The thiazole ring is known to interact with enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate is unique due to its thiazole ring, which imparts specific chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring structure allows for diverse reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQZBGNZLXTBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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